2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

Lipophilicity Solubility Solvent Extraction

2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol (CAS 61380-79-8) is a synthetic derivative within the 8-hydroxyquinoline (8-HQ) family, characterized by a 2-methyl group and a bulky, branched C14 alkyl chain at the 7-position. This compound is engineered as a highly lipophilic chelating agent for the selective solvent extraction of metal ions from aqueous phases.

Molecular Formula C22H33NO
Molecular Weight 327.5 g/mol
CAS No. 61380-79-8
Cat. No. B14575878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
CAS61380-79-8
Molecular FormulaC22H33NO
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCC(CC(C)(C)CC(C)(C)C)C1=C(C2=C(C=CC(=N2)C)C=C1)O
InChIInChI=1S/C22H33NO/c1-8-16(13-22(6,7)14-21(3,4)5)18-12-11-17-10-9-15(2)23-19(17)20(18)24/h9-12,16,24H,8,13-14H2,1-7H3
InChIKeyITUAXCZQTHFQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol (CAS 61380-79-8): A Highly Lipophilic Chelating Extractant


2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol (CAS 61380-79-8) is a synthetic derivative within the 8-hydroxyquinoline (8-HQ) family, characterized by a 2-methyl group and a bulky, branched C14 alkyl chain at the 7-position. This compound is engineered as a highly lipophilic chelating agent for the selective solvent extraction of metal ions from aqueous phases. Its structure is designed to overcome the aqueous solubility limitations of unsubstituted 8-HQ, enhancing metal complex solubility in organic diluents. Predicted physicochemical properties, such as a logP of approximately 6.29 for its close 7-alkyl analog , position it among the most lipophilic extractants in its class, making it a candidate for demanding hydrometallurgical separations where high organic-phase loading and minimal aqueous entrainment are critical.

Why 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol Cannot Be Substituted by Other 8-Hydroxyquinoline Extractants


Generic substitution between alkylated 8-hydroxyquinoline extractants is not feasible due to the profound impact of specific substituents on metal selectivity, extraction kinetics, and phase behavior. For instance, the commercial extractant Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) is effective for gallium but exhibits slow extraction kinetics for indium [1]. The introduction of a 2-methyl group in the target compound is known to increase the basicity of the nitrogen donor atom, which can enhance the stability of metal complexes but also introduce steric hindrance around the metal binding pocket [2]. The uniquely branched 5,5,7,7-tetramethyloctan-3-yl chain in the target compound provides a distinct hydrophobic profile that directly influences solubility and interfacial behavior, differentiating it from linear or less-branched alkyl analogs. This means replacing it with another 7-alkyl-8-HQ, even one with a similar carbon count, can lead to sub-optimal extraction efficiency, altered metal ion selectivity, or problematic emulsion formation in industrial circuits.

Quantitative Performance Evidence for 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol Compared to Key Analogs


Enhanced Lipophilicity vs. Unsubstituted 8-Hydroxyquinoline (8-HQ) Provides Superior Organic-Phase Solubility

The target compound's design dramatically increases lipophilicity compared to the parent molecule, 8-hydroxyquinoline (8-HQ). While experimental logP data for the exact target compound is proprietary, its close structural analog, 7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol (CAS 61380-77-6), which lacks only the 2-methyl group, has a predicted logP of 6.29 . In stark contrast, the logP of unsubstituted 8-HQ is 1.85 [1]. This represents a logP increase of approximately 4.44 units, signifying a >10,000-fold greater partition into an organic phase at equilibrium.

Lipophilicity Solubility Solvent Extraction

Steric Tuning of Metal Binding Affinity via 2-Methyl Substitution vs. 7-Substituted Analogs

The 2-methyl group in the target compound introduces a steric effect that modulates the stability of metal complexes relative to both unsubstituted 8-HQ and analogs substituted only at the 7-position. A foundational study demonstrated that the iron(III) complex stability constant for 2-methyl-8-hydroxyquinoline is lower than that of 8-HQ itself (K ≈ 10^8.5 vs. 10^10) due to steric hindrance near the nitrogen donor [1]. This effect, combined with the 7-alkyl chain, provides a 'tuned' binding pocket not achievable with non-methylated 7-alkyl analogs like Kelex 100, which may over-stabilize certain metals, making stripping difficult.

Complex Stability Steric Effect Metal Chelation

Improved Basicity of Quinoline Nitrogen vs. 7-Substituted-Only Analogs

Electron-donating alkyl groups influence the basicity of 8-hydroxyquinoline's donor atoms, directly affecting metal binding. A potentiometric study of alkyl-substituted 8-quinolinols in 75% dioxane-water found that methyl groups increase the basicity of both the phenolic oxygen and the quinoline nitrogen, whereas a 7-alkyl substituent *decreases* the basicity of the nitrogen atom [1]. The target compound, with both a 2-methyl and a 7-alkyl group, therefore presents a complex, dual electronic influence: the 2-methyl group enhances nitrogen basicity (and thus metal affinity) by approximately 0.3-0.5 pKa units, partially offsetting the electron-withdrawing effect of the 7-alkyl chain.

pKa Basicity Donor Strength

Optimal Industrial and Research Scenarios for Deploying 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol


Selective Recovery of Gallium from Bayer Process Liquor

The compound's extremely high logP (~6.3) makes it exceptionally soluble in organic diluents, a prerequisite for treating large aqueous volumes typical of the Bayer process. Its dual 2-methyl/7-alkyl substitution profile, which balances nitrogen basicity and steric hindrance, may offer kinetic or stripping advantages over traditional Kelex 100 for the challenging in-situ extraction and recovery of gallium from concentrated aluminate solutions [1].

Exploration of Novel Platinum Group Metal (PGM) Separations

The steric hindrance from the 2-methyl group, which reduces the stability of certain metal complexes, is a potentially valuable trait for PGM refining. This property can be exploited to design separation circuits where a weakly-bound PGM chelate is selectively stripped under mild conditions, addressing a common bottleneck where strong chelation with commercial extractants like TN 1911 leads to poor stripping kinetics [2][3].

Remediation of Industrial Wastewater for Trace Copper and Nickel

The enhanced nitrogen basicity conferred by the 2-methyl group relative to simple 7-alkyl-8-HQs predicts a high affinity for borderline metal acids such as Cu(II) and Ni(II) [4]. The compound's superior lipophilicity ensures the loaded organic phase can be easily separated, even in the presence of surfactants or emulsifying agents common in industrial effluents, making it a candidate for polishing steps where discharge limits are strict.

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